2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile
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Overview
Description
2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group and a dimethylamino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 2-bromobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the dimethylamino group replaces the chloride atom. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bromophenylacetic acid derivatives, while reduction could produce dimethylaminoethylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug discovery and development.
Industry: Could be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile
- 2-(2-Fluorophenyl)-2-(dimethylamino)acetonitrile
- 2-(2-Iodophenyl)-2-(dimethylamino)acetonitrile
Uniqueness
2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
2-(2-bromophenyl)-2-(dimethylamino)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRRJFUQMCBRMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443143 |
Source
|
Record name | 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299215-38-6 |
Source
|
Record name | 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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